molecular formula C20H14F3NO4 B2720920 10-[2-(trifluoromethyl)phenyl]-2,3,7,10-tetrahydro[1,4]dioxino[2,3-g]furo[3,4-b]quinolin-9(6H)-one CAS No. 882747-25-3

10-[2-(trifluoromethyl)phenyl]-2,3,7,10-tetrahydro[1,4]dioxino[2,3-g]furo[3,4-b]quinolin-9(6H)-one

Cat. No. B2720920
CAS RN: 882747-25-3
M. Wt: 389.33
InChI Key: REOPFPPLHLSVGC-UHFFFAOYSA-N
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Description

The compound “10-[2-(trifluoromethyl)phenyl]-2,3,7,10-tetrahydro[1,4]dioxino[2,3-g]furo[3,4-b]quinolin-9(6H)-one” has a molecular formula of C20H14F3NO4 . It has an average mass of 389.325 Da and a mono-isotopic mass of 389.087494 Da .

Scientific Research Applications

Visible-Light-Promoted S-Trifluoromethylation

Trifluoromethyl phenyl sulfone, traditionally a nucleophilic trifluoromethylating agent, has found a novel application as a trifluoromethyl radical precursor. Researchers have discovered that arylthiolate anions can form electron donor–acceptor (EDA) complexes with trifluoromethyl phenyl sulfone. Under visible light irradiation, an intramolecular single electron transfer (SET) reaction occurs, enabling the S-trifluoromethylation of thiophenols under photoredox catalyst-free conditions .

Electroluminescence Properties

Derivatives of 9,10-diarylanthracene containing a 3-(trifluoromethyl)phenyl substituent have been synthesized and evaluated for their electroluminescence properties. These compounds were designed for use in blue organic light-emitting diodes (OLEDs). The incorporation of the trifluoromethyl group enhances the electronic properties of the molecules, leading to improved OLED performance .

FDA-Approved Trifluoromethyl Group-Containing Drugs

Fluorine-containing compounds play a significant role in pharmaceuticals, and many FDA-approved drugs contain fluorine or fluorine-containing functional groups. Over the past 20 years, several drugs with trifluoromethyl (TFM, -CF3) groups have been approved. These drugs exhibit diverse pharmacological activities and are used for various diseases and disorders. Understanding the chemistry and applications of these TFM-containing drugs is crucial for drug development .

Progesterone Receptor (PR) Antagonists

Researchers have explored the use of phosphine–boranes for developing novel PR antagonists. These compounds incorporate a phosphine–borane framework and hold promise for targeting PR. Investigating their usefulness for other biological targets may lead to new therapeutic options .

Golgi-Targeting Probes

Fluorescent probes that specifically target the Golgi apparatus are essential for studying cellular processes. Some of these probes contain cyclooxygenase-2 (COX-2) inhibitors, which are associated with tumorigenesis. Understanding the Golgi apparatus and its role in diseases can guide drug discovery efforts .

properties

IUPAC Name

17-[2-(trifluoromethyl)phenyl]-4,7,14-trioxa-11-azatetracyclo[8.7.0.03,8.012,16]heptadeca-1,3(8),9,12(16)-tetraen-15-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F3NO4/c21-20(22,23)12-4-2-1-3-10(12)17-11-7-15-16(27-6-5-26-15)8-13(11)24-14-9-28-19(25)18(14)17/h1-4,7-8,17,24H,5-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REOPFPPLHLSVGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C3C(C4=C(COC4=O)NC3=C2)C5=CC=CC=C5C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

10-[2-(trifluoromethyl)phenyl]-2,3,7,10-tetrahydro[1,4]dioxino[2,3-g]furo[3,4-b]quinolin-9(6H)-one

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